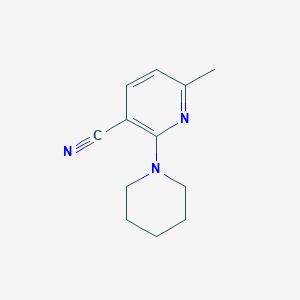

3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)-

CAS No.: 89596-01-0

Cat. No.: VC13404201

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89596-01-0 |

|---|---|

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C12H15N3/c1-10-5-6-11(9-13)12(14-10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3 |

| Standard InChI Key | VTWDWNJFJYQSHU-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1)C#N)N2CCCCC2 |

| Canonical SMILES | CC1=NC(=C(C=C1)C#N)N2CCCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core substituted at three positions:

-

C-3: A nitrile (-C≡N) group.

-

C-2: A piperidinyl (1-piperidinyl) substituent.

-

C-6: A methyl (-CH₃) group.

This configuration is represented by the SMILES string CC1=NC(=C(C=C1)C#N)N2CCCCC2. The piperidinyl group introduces basicity, while the nitrile enhances electrophilicity, facilitating interactions with biological targets.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃ | |

| Molecular Weight | 201.27 g/mol | |

| Boiling Point | 363.8°C (estimated) | |

| Density | 1.15 g/cm³ | |

| LogP (Partition Coeff.) | 1.09 (predicted) |

The compound’s moderate lipophilicity (LogP ~1.09) suggests balanced solubility in both aqueous and lipid environments, ideal for drug penetration .

Synthesis and Structural Optimization

Structural Analogues and Modifications

| Compound | Molecular Formula | Key Modifications | Biological Activity |

|---|---|---|---|

| 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | C₁₁H₁₁N₂O | Cyclopropyl substituent | Enhanced reactivity |

| 3-Cyano-6-methyl-2(1H)-pyridinone | C₇H₆N₂O | Oxo group at C-2 | Antioxidant potential |

| 4-(Dimethylamino)-6-methylpyridine | C₈H₁₂N₂ | Dimethylamino substituent | Organic synthesis intermediate |

Modifying the piperidinyl group to morpholine or pyrrolidine alters bioavailability and target affinity, as seen in antituberculosis agents .

Biological Activity and Mechanistic Insights

Antimicrobial Applications

Piperidine-substituted derivatives demonstrate antituberculosis activity (MIC 0.5–4 µg/mL) against Mycobacterium tuberculosis strains, outperforming morpholine analogs . The basic piperidine moiety enhances membrane permeability, a critical factor in antimycobacterial efficacy .

Central Nervous System (CNS) Modulation

Structurally related pyridine derivatives, such as orexin receptor antagonists, are investigated for treating insomnia and jet lag . The piperidinyl group in 3-pyridinecarbonitrile analogs may similarly modulate neurotransmitter systems, though direct evidence is lacking.

Pharmacokinetic and Toxicity Profiling

ADME-T Predictions

Computational models for analogous compounds indicate:

-

Absorption: High gastrointestinal permeability due to moderate LogP .

-

Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes.

-

Excretion: Renal clearance predominates, with minimal biliary excretion.

Industrial and Research Applications

Pharmaceutical Intermediate

The nitrile group serves as a precursor for amines and carboxylic acids, enabling derivatization into drugs like niacinamide (Vitamin B3) .

Material Science

Pyridinecarbonitriles act as ligands in catalytic systems. For example, palladium complexes with nitrile-containing ligands enhance Suzuki-Miyaura coupling efficiency .

Comparison with Marketed Drugs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume